(R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-Fmoc-3-amino-4-(phenylthio)butanoic acid is a chiral amino acid derivative commonly used in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the nitrogen atom, which is widely used in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions. The presence of a phenylthio group adds to its unique chemical properties, making it a valuable intermediate in various organic synthesis processes.
Future Directions
A study has shown that 4-(phenylthio)butanoic acid, an HDAC inhibitor with anti-fibrotic effects in vivo, reduces hemin-induced human kidney organoid fibrosis . This suggests that “®-N-Fmoc-3-amino-4-(phenylthio)butanoic Acid” and similar compounds could potentially be used in the treatment of fibrosis and other related conditions in the future.
Mechanism of Action
Target of Action
It’s worth noting that phenylbutyric acid, a related compound, has been shown to have a number of cellular and biological effects, such as relieving inflammation and acting as a chemical chaperone .
Mode of Action
Phenylbutyric acid, a related compound, is known to demonstrate a number of cellular and biological effects . It’s plausible that ®-N-Fmoc-3-amino-4-(phenylthio)butanoic acid may have similar interactions with its targets, leading to changes at the cellular level.
Biochemical Pathways
Phenolic compounds, which include phenylbutyric acid, are known to play crucial physiological roles throughout the plant life cycle . They are produced under optimal and suboptimal conditions in plants and play key roles in developmental processes like cell division, hormonal regulation, photosynthetic activity, nutrient mineralization, and reproduction .
Pharmacokinetics
Pharmacokinetics often involves the study of how a drug is absorbed, distributed, metabolized, and excreted from the body . These properties can significantly impact a compound’s bioavailability and therapeutic efficacy.
Result of Action
Phenylbutyric acid, a related compound, is known to have a number of cellular and biological effects, such as relieving inflammation and acting as a chemical chaperone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Fmoc-3-amino-4-(phenylthio)butanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group. This is usually achieved by reacting the amino compound with Fmoc-Cl in the presence of a base such as triethylamine.
Formation of the Phenylthio Group: The phenylthio group is introduced through a nucleophilic substitution reaction. This can be done by reacting the protected amino acid with a phenylthiol derivative under suitable conditions.
Final Deprotection and Purification: The final product is obtained by deprotecting the Fmoc group using a base such as piperidine, followed by purification through techniques like crystallization or chromatography.
Industrial Production Methods
Industrial production of ®-N-Fmoc-3-amino-4-(phenylthio)butanoic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Automation and continuous flow techniques are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-N-Fmoc-3-amino-4-(phenylthio)butanoic acid undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the phenylthio group, using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired substitution.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced phenylthio derivatives.
Substitution: Substituted amino acid derivatives.
Scientific Research Applications
®-N-Fmoc-3-amino-4-(phenylthio)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its potential in drug development, particularly in the design of peptide-based therapeutics.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
®-N-Fmoc-3-amino-4-(methylthio)butanoic acid: Similar structure but with a methylthio group instead of a phenylthio group.
®-N-Fmoc-3-amino-4-(ethylthio)butanoic acid: Contains an ethylthio group instead of a phenylthio group.
Uniqueness
®-N-Fmoc-3-amino-4-(phenylthio)butanoic acid is unique due to the presence of the phenylthio group, which imparts distinct chemical properties compared to its methylthio and ethylthio analogs. The phenylthio group can participate in specific interactions and reactions that are not possible with other thio groups, making it a valuable compound in various synthetic and research applications.
Properties
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylsulfanylbutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4S/c27-24(28)14-17(16-31-18-8-2-1-3-9-18)26-25(29)30-15-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,17,23H,14-16H2,(H,26,29)(H,27,28)/t17-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVKPJJQNJPHQT-QGZVFWFLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)SC[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.